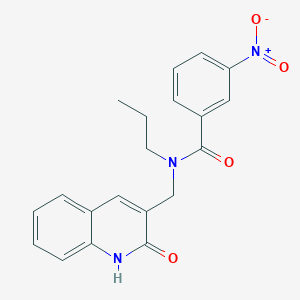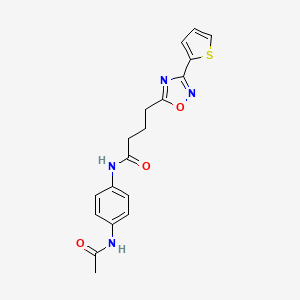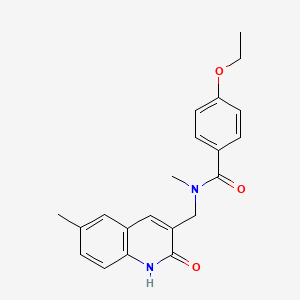![molecular formula C22H21ClN2O3S B7719029 N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7719029.png)
N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as DMSA, and it is a member of the sulfonamide class of compounds. DMSA is primarily used as a research tool to study the biochemical and physiological effects of its mechanism of action.
作用機序
DMSA works by binding to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal catalytic function. This inhibition of carbonic anhydrase activity results in a reduction in the production of bicarbonate ions, which are critical for the maintenance of acid-base balance in the body. The exact mechanism by which DMSA binds to carbonic anhydrase is still the subject of ongoing research.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase activity by DMSA has a wide range of biochemical and physiological effects. One of the most well-known effects of DMSA is its ability to reduce intraocular pressure in glaucoma patients. This effect is thought to be due to the reduction in the production of aqueous humor, which is a fluid that is produced in the eye and helps to maintain the shape of the eye.
実験室実験の利点と制限
DMSA has several advantages as a research tool. It is a highly specific inhibitor of carbonic anhydrase, which makes it an excellent tool for studying the role of this enzyme in various physiological processes. Additionally, DMSA is relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, there are also some limitations to the use of DMSA. For example, its effects on carbonic anhydrase activity can be influenced by factors such as pH and temperature, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DMSA. One area of interest is the development of new sulfonamide compounds that are more potent inhibitors of carbonic anhydrase. Another area of interest is the use of DMSA as a tool to study the role of carbonic anhydrase in other physiological processes, such as the regulation of renal function. Additionally, there is ongoing research into the potential therapeutic applications of DMSA in the treatment of conditions such as glaucoma and epilepsy.
合成法
DMSA is synthesized through the reaction of 3,4-dimethylaniline with benzyl chloroformate to produce the intermediate benzyl carbamate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to produce the final product, DMSA. The synthesis of DMSA is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
DMSA has a wide range of potential applications in scientific research. One of the primary uses of DMSA is as a tool to study the mechanism of action of sulfonamide compounds. DMSA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This inhibition of carbonic anhydrase activity has been shown to have a wide range of physiological effects, including the reduction of intraocular pressure in glaucoma patients.
特性
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-17-7-9-18(10-8-17)15-25(29(27,28)21-5-3-2-4-6-21)16-22(26)24-20-13-11-19(23)12-14-20/h2-14H,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMNNXPSGOTFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-ethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718977.png)








